(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one
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Overview
Description
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one is a complex organic compound with the molecular formula C33H32N2O3F2. This compound is known for its unique structural features, including multiple chiral centers and functional groups, which make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one involves several steps. The synthetic route typically starts with the preparation of the core diazepinone structure, followed by the introduction of fluorophenyl and phenylmethyl groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry at the chiral centers. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where reagents like sodium methoxide can replace the fluorine atoms with methoxy groups.
Hydrolysis: Acidic or basic hydrolysis can break down the diazepinone ring, leading to the formation of smaller fragments.
Scientific Research Applications
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, (4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one stands out due to its unique combination of functional groups and chiral centers. Similar compounds include:
Diazepinones: These compounds share the core diazepinone structure but may lack the fluorophenyl or phenylmethyl groups.
Fluorophenyl derivatives: Compounds with fluorophenyl groups but different core structures.
Chiral ligands: Molecules with multiple chiral centers used in asymmetric synthesis.
This compound’s uniqueness lies in its ability to combine these features, making it a versatile tool in various fields of research.
Properties
CAS No. |
153182-42-4 |
---|---|
Molecular Formula |
C33H32F2N2O3 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32F2N2O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
DORNGHWKRMVHHU-ZRTHHSRSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O |
153182-42-4 | |
Synonyms |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one |
Origin of Product |
United States |
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